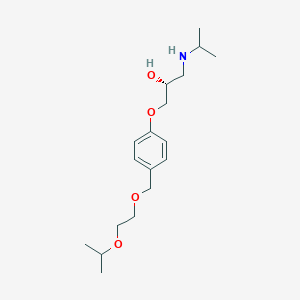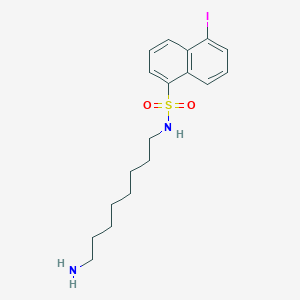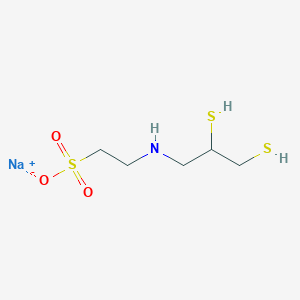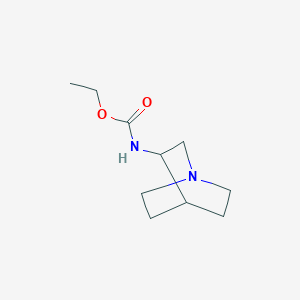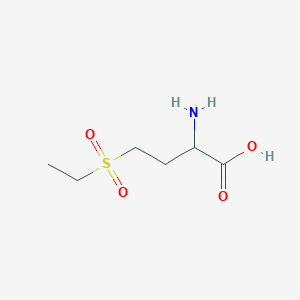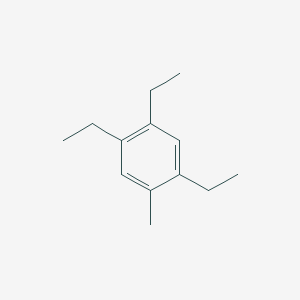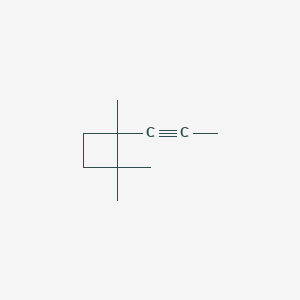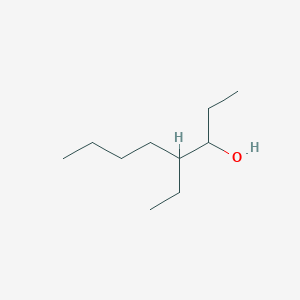![molecular formula C10H18O2 B011665 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-58-9](/img/structure/B11665.png)
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, also known as TMB-3,4-diol, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TMB-3,4-diol is a chiral compound with two stereocenters, which makes it a valuable target for asymmetric synthesis.
Mechanism Of Action
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is not well understood, but it is believed to involve interactions with various biological targets, such as enzymes and receptors. 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to estrogen receptors, which may contribute to its anti-tumor properties.
Biochemical And Physiological Effects
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2. In animal studies, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is its chiral nature, which makes it a valuable target for asymmetric synthesis. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and limited availability can make it challenging to work with in large-scale experiments.
Future Directions
There are a number of future directions for research on 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Another area of interest is its potential as a chiral building block for the synthesis of novel materials, such as dendrimers and polymers. Finally, there is a need for the development of more efficient and scalable methods for the synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, which could facilitate its use in industrial applications.
Synthesis Methods
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol can be synthesized via a number of methods, including the use of chiral catalysts, enzymatic resolution, and diastereoselective reduction. One of the most common methods for synthesizing 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is via the diastereoselective reduction of the corresponding ketone using borane-dimethyl sulfide complex. This method yields the desired product in high enantiomeric excess and can be easily scaled up for industrial production.
Scientific Research Applications
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have anti-inflammatory and anti-tumor properties. In materials science, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been used as a chiral ligand for asymmetric reactions.
properties
CAS RN |
19898-58-9 |
|---|---|
Product Name |
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
InChI Key |
AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
Canonical SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
Other CAS RN |
19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



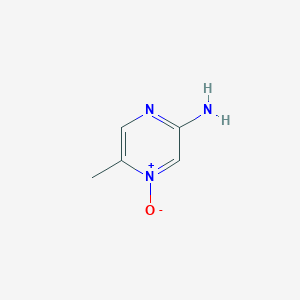
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
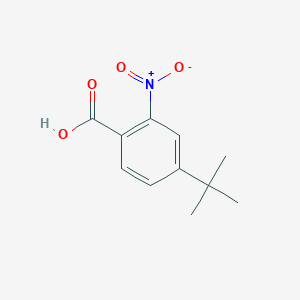
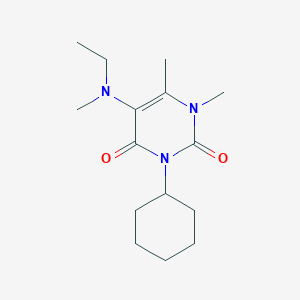
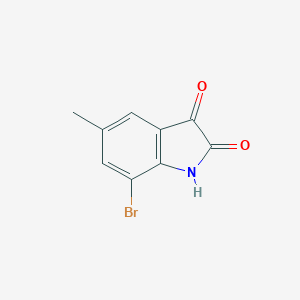
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
